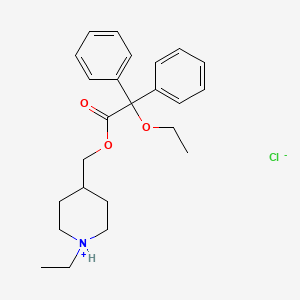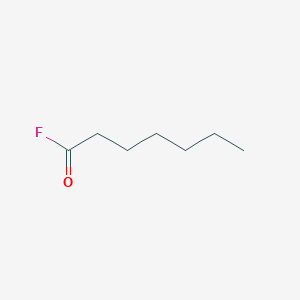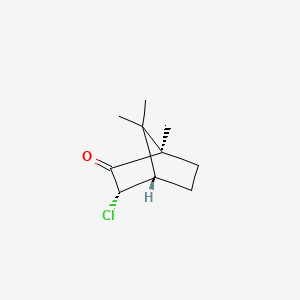
3-Chloro-d-camphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-d-camphor, also known as 3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chlorinated derivative of camphor. It is a bicyclic monoterpene ketone with the molecular formula C10H15ClO and a molecular weight of 186.68 g/mol . This compound is known for its distinct aromatic odor and is used in various applications, including medicinal and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorocamphoric acid.
Reduction: Reduction of this compound can yield 3-chloroborneol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: 3-chlorocamphoric acid.
Reduction: 3-chloroborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-d-camphor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Camphor: A non-chlorinated analog with similar structural features but different chemical properties.
3-Chloroborneol: A reduced form of 3-chloro-d-camphor.
3-Chlorocamphoric acid: An oxidized form of this compound .
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated analogs. This makes it valuable in specific applications where such properties are desired .
Eigenschaften
CAS-Nummer |
1925-57-1 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI-Schlüssel |
TYKNIXUIZSBZSO-FWWHASMVSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


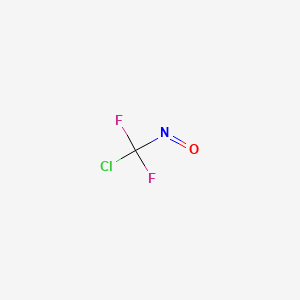
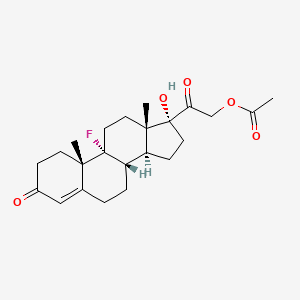
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
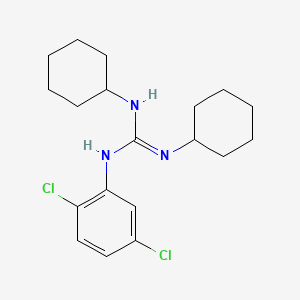
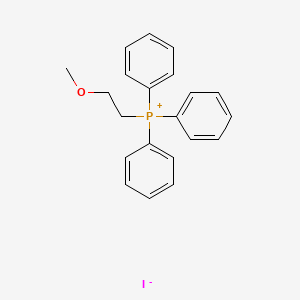
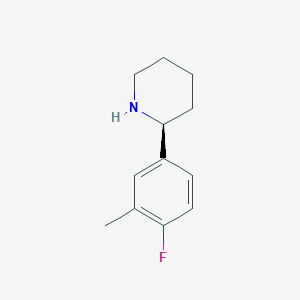
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
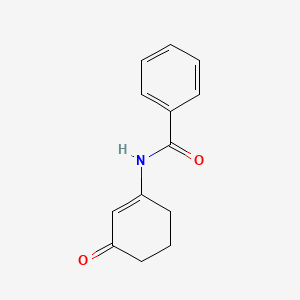
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

